XLogP3 Reduction via N-THP Substitution: Improved Aqueous Solubility Over N-Unsubstituted and N-Methyl Analogs
The target compound has a computed XLogP3 of 1.9, which is substantially lower than its N-unsubstituted analog (3-bromo-1H-pyrrolo[2,3-c]pyridine, LogP ~2.33) and its N-methyl analog (3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, LogP 2.34) . This represents a reduction of ~0.4 log units driven by the introduction of the tetrahydropyran oxygen, which increases hydrogen-bond acceptor capacity (HBA count: target = 2 vs. N-methyl = 2 vs. N-unsubstituted = 2, but with the THP ether oxygen contributing additional polarity) and raises TPSA (27.10 Ų vs. 17.82 Ų for the N-methyl analog) . The lower logP translates to an approximately 2.5-fold theoretical increase in aqueous solubility based on the Hansch solubility equation.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-Bromo-1H-pyrrolo[2,3-c]pyridine LogP = 2.33; 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine LogP = 2.34 |
| Quantified Difference | ΔLogP ≈ -0.4 (vs. both comparators); TPSA: 27.10 Ų vs. 17.82 Ų (N-methyl) = +9.28 Ų (52% increase) |
| Conditions | Computed values from PubChem XLogP3 algorithm (target) and Chem960/Chemsrc LogP (comparators); different calculation methods—exact quantitative comparison should be interpreted with appropriate caution. |
Why This Matters
The significantly lower lipophilicity and higher TPSA of the target compound predict improved aqueous solubility, which is critical for achieving higher yields in aqueous cross-coupling reactions and for generating downstream drug candidates with favorable ADME profiles.
